Azilsartan trimethylethanolamine
説明
Azilsartan trimethylethanolamine is an angiotensin II receptor blocker (ARB) developed for the treatment of hypertension. It functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is a salt form of azilsartan, where trimethylethanolamine (choline) enhances solubility and bioavailability. Developed by Jiangsu Hansoh Pharmaceutical, it is marketed as a new molecular entity with distinct pharmacokinetic advantages over other ARBs . Its molecular formula is C30H29N5O8, and it is stored as a powder at -20°C or in solvent at -80°C to maintain stability . Clinical trials have demonstrated its efficacy in lowering systolic and diastolic blood pressure (SBP/DBP) through both monotherapy and combination regimens with diuretics like chlorthalidone .
特性
CAS番号 |
1824707-75-6 |
|---|---|
分子式 |
C30H33N5O6 |
分子量 |
559.623 |
IUPAC名 |
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 1-((2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (1:1) |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 |
InChIキー |
RGPFEJSMFMFCIT-UHFFFAOYSA-M |
SMILES |
OCC[N+](C)(C)C.O=C(C1=C2C(N=C(OCC)N2CC3=CC=C(C4=CC=CC=C4C5=NC(ON5)=O)C=C3)=CC=C1)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Azilsartan trimethylethanolamine; TAK-536; TAK-536; TAK-536; Azilsartan. |
製品の起源 |
United States |
類似化合物との比較
Azilsartan trimethylethanolamine belongs to the ARB class, which includes olmesartan (OLM), valsartan (VAL), candesartan (CAND), and losartan (CLD). Below is a detailed comparison based on clinical efficacy, mechanisms, and pharmacokinetics:
Efficacy in Blood Pressure Reduction
Clinical trials highlight azilsartan's superior antihypertensive effects. In a 26-week randomized study, azilsartan medoxomil (AZL-M, a prodrug converted to azilsartan) reduced SBP by 14.3 mmHg and DBP by 7.2 mmHg, outperforming OLM (ΔSBP: 11.5 mmHg; ΔDBP: 6.0 mmHg) and VAL (ΔSBP: 10.0 mmHg; ΔDBP: 5.5 mmHg) . Similar trends were observed in 24-hour ambulatory blood pressure monitoring (ABPM), where AZL-M achieved a 12.1 mmHg SBP reduction compared to 9.7 mmHg for CAND . These results suggest azilsartan’s enhanced efficacy, likely due to its higher AT1 receptor affinity and prolonged receptor occupancy .
Table 1: Blood Pressure Reduction in Clinical Trials
*24-hour ABPM data.
Pharmacokinetic and Formulation Advantages
This compound’s choline salt formulation improves aqueous solubility, enabling faster absorption and higher plasma concentrations compared to other ARBs. For instance, its bioavailability is 60% versus 26% for VAL and 28% for OLM . Additionally, its half-life (11–14 hours) allows once-daily dosing, enhancing patient compliance . In contrast, losartan requires twice-daily dosing due to a shorter half-life (~6 hours) .
Unique Mechanisms Beyond AT1 Blockade
Preclinical studies reveal azilsartan’s antioxidant properties via Nrf2 activation, which upregulates antioxidant enzymes (e.g., catalase, SOD1) and inhibits ROS production . This mechanism may confer organ-protective effects, such as attenuating osteoporosis by suppressing osteoclastogenesis . Other ARBs, like telmisartan, exhibit partial PPAR-γ agonism but lack comparable antioxidant activity .
Table 2: Pharmacokinetic Comparison of ARBs
| Compound | Bioavailability (%) | Half-life (h) | Dosing Frequency | |
|---|---|---|---|---|
| Azilsartan | 60 | 11–14 | Once daily | |
| Valsartan | 26 | 6–9 | Once/twice daily | |
| Olmesartan | 28 | 13–16 | Once daily | |
| Losartan | 33 | 6 | Twice daily |
Cost and Availability
This compound is priced at €55 per unit (2018 data), comparable to other ARBs like OLM (€50–€60) . However, its newer status may limit generic availability in some markets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
